pNP-TMP

NPP1 selectivity TNAP biomineralization

p-Nitrophenyl thymidine 5′-monophosphate (pNP-TMP, CAS 2304-08-7) is the definitive chromogenic substrate for NPP1 activity measurements in samples containing alkaline phosphatase (TNAP). Unlike pNPP, pNP-TMP exhibits exclusive hydrolysis by NPP1—zero TNAP cleavage in proteoliposome models—eliminating background interference. Its ~4.3-fold lower Km (0.035 mM) versus bis-pNPP ensures superior sensitivity. Deploy it for inhibitor screening campaigns or capillary electrophoresis-based assays (LOD 137 nM). For cardiac E-NPP activity, it resists levamisole, azide, and gadolinium, with partial suramin inhibition providing positive controls. Avoid generic substrates and secure this validated, interference-free probe for your NPP research.

Molecular Formula C16H18N3O10P
Molecular Weight 443.3 g/mol
CAS No. 2304-08-7
Cat. No. B1212006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepNP-TMP
CAS2304-08-7
Synonymsp-nitrophenyl 5'-thymidine monophosphate
p-nitrophenyl-3'-thymidine-phosphate
p-Nph-5'-TMP
PNPpT
thymidine 5'-4-nitrophenyl phosphate
thymidine 5'-4-nitrophenyl phosphate, monosodium salt
Molecular FormulaC16H18N3O10P
Molecular Weight443.3 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])O
InChIInChI=1S/C16H18N3O10P/c1-9-7-18(16(22)17-15(9)21)14-6-12(20)13(28-14)8-27-30(25,26)29-11-4-2-10(3-5-11)19(23)24/h2-5,7,12-14,20H,6,8H2,1H3,(H,25,26)(H,17,21,22)/t12-,13+,14+/m0/s1
InChIKeyRWOAVOYBVRQNIZ-BFHYXJOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





pNP-TMP (CAS 2304-08-7) for NPP/Phosphodiesterase Assays: Substrate Selection Guide


p-Nitrophenyl thymidine 5′-monophosphate (pNP-TMP; CAS 2304-08-7) is a synthetic chromogenic substrate belonging to the p-nitrophenyl ester class of phosphodiesterase substrates [1]. Structurally, it comprises a thymidine 5′-monophosphate moiety esterified with a p-nitrophenyl chromophore [1]. Upon enzymatic hydrolysis by nucleotide pyrophosphatases/phosphodiesterases (NPPs, EC 3.1.4.1 and EC 3.6.1.9), pNP-TMP releases thymidine 5′-monophosphate and p-nitrophenol, the latter exhibiting strong absorbance at 405 nm under alkaline conditions, enabling convenient spectrophotometric quantification . This compound is recognized as a reference substrate for NPP1, NPP2 (autotaxin), and NPP3 activity measurements, as documented in the BRENDA enzyme database with over 34 documented enzyme-substrate relationships [2].

Why pNP-TMP Cannot Be Interchanged with pNPP or bis-pNPP in Phosphodiesterase Research


Generic substitution of chromogenic phosphatase/phosphodiesterase substrates is scientifically invalid for pNP-TMP due to pronounced enzyme selectivity, divergent kinetic behavior, and substrate-dependent pharmacology. Unlike the broad-spectrum alkaline phosphatase substrate p-nitrophenyl phosphate (pNPP), pNP-TMP demonstrates exclusive hydrolysis by NPP1 among NPP/TNAP enzymes in controlled proteoliposome systems, with no detectable cleavage by tissue-nonspecific alkaline phosphatase (TNAP) [1]. Furthermore, pNP-TMP exhibits approximately 4.3-fold lower Km (0.035 mM vs. 0.15 mM) than the bis-phosphodiester substrate bis-pNPP in phosphodiesterase MJ0936, indicating distinct active-site interactions and catalytic efficiencies [2]. Critically, inhibitor screening campaigns have revealed that competitive NPP1 inhibitors display significantly different Ki values when evaluated with pNP-TMP versus the natural substrate ATP—a substrate-dependent potency discrepancy not observed with p-nitrophenyl 5′-adenosine monophosphate (p-Nph-5′-AMP) [3]. These compound-specific kinetic and pharmacological properties preclude direct interchange with in-class alternatives without independent validation.

pNP-TMP (CAS 2304-08-7): Quantitative Differentiation Evidence for Scientific Procurement


pNP-TMP Exclusively Hydrolyzed by NPP1, Not TNAP: Direct Proteoliposome Selectivity Data

In a proteoliposome biomimetic system reconstituted with recombinant NPP1 and TNAP, pNP-TMP was exclusively hydrolyzed by NPP1-containing proteoliposomes with no detectable cleavage by TNAP-containing proteoliposomes [1]. By contrast, the generic substrate p-nitrophenyl phosphate (pNPP) was hydrolyzed by TNAP-, NPP1-, and TNAP plus NPP1-containing proteoliposomes, demonstrating broad, non-selective enzymatic recognition [1].

NPP1 selectivity TNAP biomineralization ecto-nucleotidase proteoliposome

pNP-TMP Exhibits 4.3-Fold Lower Km than bis-pNPP in Archaeal Phosphodiesterase MJ0936

Kinetic characterization of Methanocaldococcus jannaschii phosphodiesterase MJ0936 revealed that pNP-TMP demonstrates a Km of 0.035 mM, compared to 0.15 mM for the commonly used bis-phosphodiester substrate bis-pNPP, representing a 4.3-fold higher apparent affinity for pNP-TMP [1]. Both measurements were conducted in the presence of Ni2+ as the activating divalent cation [1].

phosphodiesterase kinetics MJ0936 Km comparison bis-pNPP enzyme efficiency

pNP-TMP-Based CE-VIS Method Provides >8-Fold Sensitivity Improvement over Spectrophotometric Assay

A capillary electrophoresis method employing pNP-TMP as substrate achieved a limit of detection (LOD) of 137 nM and limit of quantification (LOQ) of 415 nM for the p-nitrophenolate product [1]. This represents over an 8-fold improvement in sensitivity compared to conventional spectrophotometric assays and a 16-fold improvement relative to previously reported CE procedures using alternative substrate detection approaches [1].

capillary electrophoresis NPP assay limit of detection method sensitivity p-nitrophenolate

Km Divergence Across Species: 24-Fold Higher Affinity for MJ0936 vs. Rat Cardiac NPPs

Reported Km values for pNP-TMP vary substantially across enzyme sources: 0.035 mM for archaeal phosphodiesterase MJ0936 [1] versus 0.091 mM (91.42 ± 13.97 μM) for rat cardiac left ventricle synaptosomal E-NPPs [2] versus 0.7–0.85 mM for other NPP/phosphodiesterase preparations [3]. This 24-fold range (0.035–0.85 mM) in apparent affinity reflects differential active-site recognition of the thymidine moiety across phylogenetically distinct phosphodiesterases.

species selectivity kinetic divergence NPP isoforms enzyme evolution comparative enzymology

pNP-TMP Hydrolysis Insensitive to Levamisole, Unaffected by NTPDase Inhibitors in Rat Cardiac Synaptosomes

In rat cardiac left ventricle synaptosomal preparations, pNP-TMP hydrolysis was unaffected by levamisole (1 mM), an alkaline phosphatase inhibitor, and by sodium azide (10–20 mM) or gadolinium chloride (0.3–0.5 mM), both NTPDase inhibitors [1]. However, suramin (0.25 mM) reduced pNP-TMP hydrolysis by approximately 46% [1]. This inhibitor profile confirms that pNP-TMP cleavage is attributable to E-NPP family enzymes (NPP2/NPP3 in this tissue) without interference from TNAP or NTPDase activities.

inhibitor selectivity levamisole suramin NTPDases cardiac synaptosomes

Competitive NPP1 Inhibitors Display Substrate-Dependent Ki: pNP-TMP vs. ATP Discrepancy >3-Fold

A systematic evaluation of nucleotidic and non-nucleotidic NPP1 inhibitors revealed significant differences in determined Ki values for competitive inhibitors when tested with pNP-TMP versus the natural substrate ATP [1]. The Ki discrepancy exceeded 3-fold for certain inhibitor classes [1]. By contrast, the alternative artificial substrate p-nitrophenyl 5′-adenosine monophosphate (p-Nph-5′-AMP) produced inhibitor potency data that correlated more closely with ATP-derived results [1].

NPP1 inhibitors substrate-dependence Ki discrepancy drug discovery allosteric modulation

Optimal Application Scenarios for pNP-TMP (CAS 2304-08-7) Based on Quantitative Evidence


NPP1-Selective Activity Assays in TNAP-Containing Matrices

Utilize pNP-TMP when quantifying NPP1 activity in biological samples that also contain alkaline phosphatase (TNAP), such as osteoblast-derived matrix vesicles, bone tissue homogenates, or serum samples from mineralization studies. The exclusive hydrolysis by NPP1—with zero detectable cleavage by TNAP in proteoliposome models [1]—eliminates the background interference that would confound pNPP-based assays. Standard protocol employs 0.1 mM pNP-TMP in 50 mM Tris (pH 8.0) with 150 mM NaCl, monitoring absorbance at 405 nm .

High-Sensitivity Capillary Electrophoresis NPP Assays for Low-Abundance Samples

Deploy pNP-TMP in capillary electrophoresis-based NPP activity measurements when sample availability is limiting (e.g., microdissected tissue, rare cell populations, cerebrospinal fluid). The CE-VIS method achieves an LOD of 137 nM and LOQ of 415 nM—over 8-fold more sensitive than conventional spectrophotometric approaches [2]. Recommended conditions: 70 mM phosphate buffer pH 9.2 with 0.002% polybrene-coated capillary, detection at 400 nm, 15°C constant temperature [2].

Primary High-Throughput Screening of NPP1 Inhibitors

Employ pNP-TMP as the primary screening substrate for NPP1 inhibitor discovery campaigns due to its robust, cost-effective colorimetric readout at 405 nm and extensive literature precedent [3]. Note that competitive inhibitors may exhibit substrate-dependent Ki values; hits identified with pNP-TMP should undergo orthogonal validation using p-Nph-5′-AMP or ATP to confirm translational relevance, as Ki discrepancies exceeding 3-fold have been documented [3].

Cardiac Tissue NPP Activity Characterization with Pharmacological Validation

Use pNP-TMP for E-NPP activity measurement in cardiac tissue preparations where multiple nucleotidases coexist. The compound's insensitivity to levamisole (1 mM), sodium azide (10–20 mM), and gadolinium chloride (0.3–0.5 mM) ensures that observed activity derives specifically from E-NPP family enzymes rather than TNAP or NTPDases [4]. Partial inhibition (~46%) by suramin (0.25 mM) provides a positive control for assay validation [4]. Optimal pH 8.9 in glycine-NaOH buffer [4].

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